3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
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Overview
Description
3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a chemical compound with the molecular formula C13H11N3O4. It is a member of the hydrazone family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 5-nitrofurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Scientific Research Applications
3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: It has shown promise in preliminary studies as an anticancer agent.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with biological molecules. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitrofuran antibiotics .
Comparison with Similar Compounds
3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide can be compared with other hydrazone derivatives such as:
N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide: This compound also exhibits significant biological activities, including anticancer and antimicrobial properties.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine:
These comparisons highlight the unique structural features and diverse applications of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11N3O4 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-3-2-4-10(7-9)13(17)15-14-8-11-5-6-12(20-11)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
InChI Key |
JFWRRQPKLTVAAU-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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